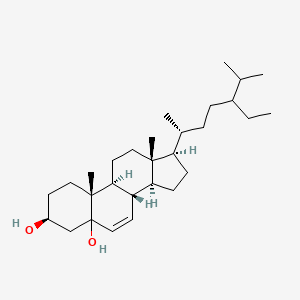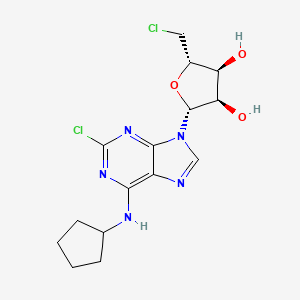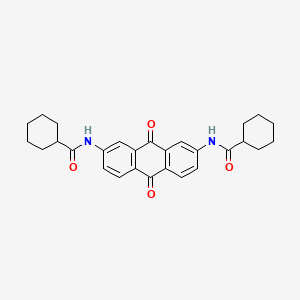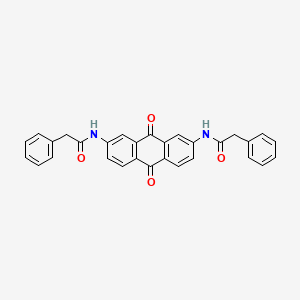
24-Ethylcholest-6-ene-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-ethylcholest-6-ene-3,5-diol is a polyoxygenated sterol, a type of organic molecule that is commonly found in various natural sources such as marine sponges and mushrooms. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a double bond in the sterol backbone. It is of interest in scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 24-ethylcholest-6-ene-3,5-diol typically involves multiple steps, starting from simpler sterol precursors. One common approach is the oxidation of 24-ethylcholest-6-ene to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as marine sponges or mushrooms. This process typically includes solvent extraction, chromatography, and crystallization to isolate the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
24-ethylcholest-6-ene-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the sterol backbone can be reduced to form saturated sterols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 24-ethylcholest-6-ene-3,5-dione.
Reduction: Formation of 24-ethylcholestane-3,5-diol.
Substitution: Formation of 24-ethylcholest-6-ene-3,5-dichloride.
Aplicaciones Científicas De Investigación
24-ethylcholest-6-ene-3,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex sterols and steroids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The biological effects of 24-ethylcholest-6-ene-3,5-diol are mediated through its interaction with cell membranes and various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound may interact with specific receptors or enzymes, modulating signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
24-ethylcholest-6-ene-3,5-diol can be compared with other similar polyoxygenated sterols, such as:
- 24-ethylcholest-8-ene-3,5,6,7-tetraol
- 24-ethylcholest-8(14)-ene-3,5,6,7-tetraol
- Ergosta-7,22-diene-3,5,6,9,14-pentol
These compounds share similar structural features but differ in the position and number of hydroxyl groups and double bonds. The unique structure of this compound, with hydroxyl groups at the 3 and 5 positions and a double bond at the 6 position, contributes to its distinct biological activities and applications .
Propiedades
Fórmula molecular |
C29H50O2 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |
InChI |
InChI=1S/C29H50O2/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-23-13-17-29(31)18-22(30)12-16-28(29,6)26(23)14-15-27(24,25)5/h13,17,19-26,30-31H,7-12,14-16,18H2,1-6H3/t20-,21?,22+,23+,24-,25+,26+,27-,28-,29?/m1/s1 |
Clave InChI |
CIZGZRCBMJRIFK-VRGDKWBFSA-N |
SMILES isomérico |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4([C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
![2-[(Dioxidophosphino)oxy]benzoate](/img/structure/B10841437.png)
![2,7-Bis[3-(pyrrolidino)propionamido]anthraquinone](/img/structure/B10841438.png)
